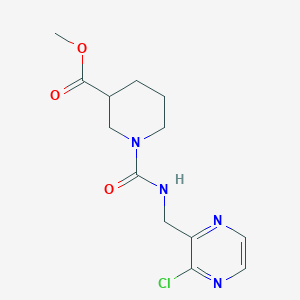
tert-Butyl (2-((4-((4-Aminophenyl)diazenyl)phenyl)amino)-2-oxoethyl)(4-hydroxy-3,5-diisopropylbenzyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (2-((4-((4-Aminophenyl)diazenyl)phenyl)amino)-2-oxoethyl)(4-hydroxy-3,5-diisopropylbenzyl)carbamate is a complex organic compound that features a variety of functional groups, including an azo group, an amine group, a carbamate group, and a hydroxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-((4-((4-Aminophenyl)diazenyl)phenyl)amino)-2-oxoethyl)(4-hydroxy-3,5-diisopropylbenzyl)carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Diazotization: The synthesis begins with the diazotization of 4-aminophenylamine to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminophenylamine to form the azo compound.
Carbamate Formation: The azo compound is reacted with tert-butyl chloroformate to form the carbamate ester.
Hydroxybenzyl Addition: Finally, the hydroxybenzyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
tert-Butyl (2-((4-((4-Aminophenyl)diazenyl)phenyl)amino)-2-oxoethyl)(4-hydroxy-3,5-diisopropylbenzyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The azo group can be reduced to form the corresponding amine.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or ureas.
科学研究应用
Chemistry
In chemistry, tert-Butyl (2-((4-((4-Aminophenyl)diazenyl)phenyl)amino)-2-oxoethyl)(4-hydroxy-3,5-diisopropylbenzyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound can be used as a probe to study enzyme activity or as a ligand in receptor binding studies. Its structural features make it suitable for investigating protein-ligand interactions.
Medicine
In medicine, this compound may have potential applications as a therapeutic agent. Its ability to interact with biological targets could be explored for drug development.
Industry
In industrial applications, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it valuable for various manufacturing processes.
作用机制
The mechanism of action of tert-Butyl (2-((4-((4-Aminophenyl)diazenyl)phenyl)amino)-2-oxoethyl)(4-hydroxy-3,5-diisopropylbenzyl)carbamate involves its interaction with specific molecular targets. The azo group can participate in electron transfer reactions, while the carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological pathways and influence cellular processes.
相似化合物的比较
Similar Compounds
tert-Butyl (2-((4-((4-Aminophenyl)diazenyl)phenyl)amino)-2-oxoethyl)carbamate: Lacks the hydroxy and diisopropylbenzyl groups.
tert-Butyl (2-((4-((4-Aminophenyl)diazenyl)phenyl)amino)-2-oxoethyl)(4-hydroxybenzyl)carbamate: Lacks the diisopropyl groups.
Uniqueness
tert-Butyl (2-((4-((4-Aminophenyl)diazenyl)phenyl)amino)-2-oxoethyl)(4-hydroxy-3,5-diisopropylbenzyl)carbamate is unique due to the presence of both the hydroxy and diisopropylbenzyl groups
属性
分子式 |
C32H41N5O4 |
|---|---|
分子量 |
559.7 g/mol |
IUPAC 名称 |
tert-butyl N-[2-[4-[(4-aminophenyl)diazenyl]anilino]-2-oxoethyl]-N-[[4-hydroxy-3,5-di(propan-2-yl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C32H41N5O4/c1-20(2)27-16-22(17-28(21(3)4)30(27)39)18-37(31(40)41-32(5,6)7)19-29(38)34-24-12-14-26(15-13-24)36-35-25-10-8-23(33)9-11-25/h8-17,20-21,39H,18-19,33H2,1-7H3,(H,34,38) |
InChI 键 |
AOAPIWZPGVIADF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)CN(CC(=O)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)N)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


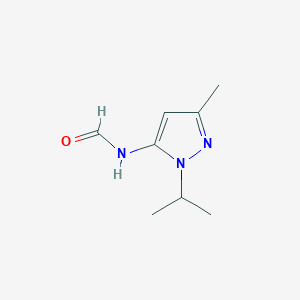

![Tert-butyl 4-[5-carbamoyl-3-(2-methylsulfanylpyrimidin-4-yl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13866107.png)
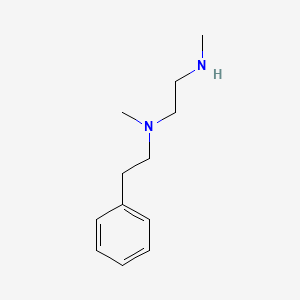
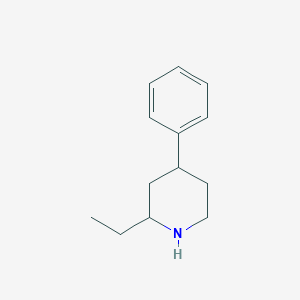
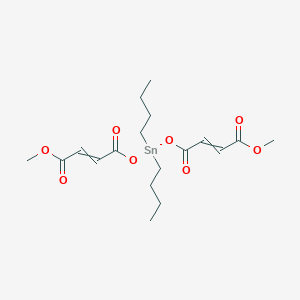
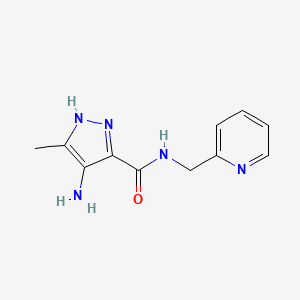

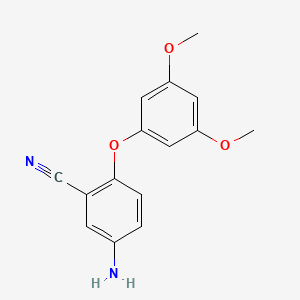
![Methyl 8-(methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13866150.png)

![Ethyl 7-amino-2-cyclopropyl-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13866170.png)
![3-Chloro-4-[(4-methoxyphenyl)methoxy]phenol](/img/structure/B13866180.png)
